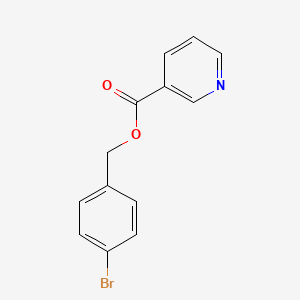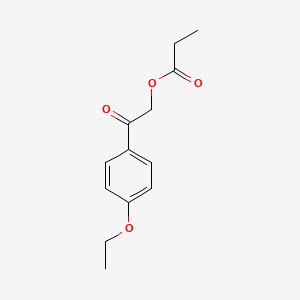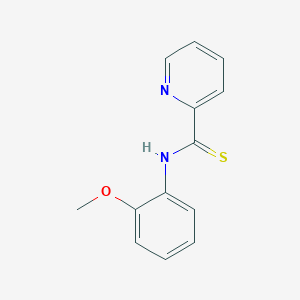
3-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole, commonly known as CDDO, is a synthetic triterpenoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDDO belongs to the class of compounds known as oleananes, which are derived from natural sources such as plants and fungi. As a result of its unique chemical structure, CDDO exhibits a wide range of biological activities and has been extensively studied for its potential use in the treatment of various diseases.
作用機序
The mechanism of action of CDDO is complex and involves multiple pathways. One of the primary mechanisms of action is the activation of the Nrf2 pathway, which is responsible for regulating the expression of genes involved in antioxidant defense and detoxification. CDDO activates the Nrf2 pathway by binding to Keap1, a protein that normally inhibits the activation of Nrf2. Once activated, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), which leads to the upregulation of genes involved in antioxidant defense and detoxification.
Biochemical and Physiological Effects:
CDDO has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. CDDO has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as catalase and superoxide dismutase. CDDO has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB. In cancer, CDDO has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of CDDO for lab experiments is its high purity and yield, which makes it easy to synthesize and use in experiments. CDDO also exhibits a wide range of biological activities, making it useful for studying various diseases and pathways. However, one of the limitations of CDDO is its relatively high cost compared to other compounds, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of CDDO, including the development of new synthetic methods for CDDO and its derivatives, the identification of new therapeutic applications for CDDO, and the development of new formulations for CDDO to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of CDDO and its derivatives, as well as to investigate their potential for use in combination with other drugs or therapies. Overall, the study of CDDO and its derivatives holds great promise for the development of new and effective treatments for a wide range of diseases.
合成法
CDDO can be synthesized using a variety of methods, including the reaction of oleanolic acid with various reagents. One such method involves the reaction of oleanolic acid with 4-chlorobenzaldehyde and 2,2-dimethylpropanal in the presence of a catalyst such as trifluoroacetic acid. This method yields CDDO in high purity and yield, making it a popular choice for large-scale synthesis.
科学的研究の応用
CDDO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CDDO has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, CDDO has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In neurodegenerative disorders, CDDO has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-13(2,3)8-11-15-12(16-17-11)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXWYEHFHJJSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)


![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)

![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)
![N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)

![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)

![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5732133.png)
